molecular formula C19H19ClN4O2 B2370908 5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide CAS No. 2097898-14-9

5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide

Cat. No.: B2370908
CAS No.: 2097898-14-9
M. Wt: 370.84
InChI Key: ORBUEUFFXIYCQU-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A study by Chern et al. (1988) provides insights into the synthesis of related compounds, particularly focusing on reactions of anthranilamide with isocyanates. This process involves direct reflux in methanol or stirring at room temperature in acetonitrile, leading to various intermediate compounds (Chern et al., 1988).

Antimicrobial Properties

Idrees et al. (2020) explored the antimicrobial potential of derivatives integrated with quinoline, pyrazole, and benzofuran moieties. This research highlights the synthesis of compounds and their effectiveness against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Potential in Anticancer Research

Shao et al. (2014) discovered novel structures of PI3K inhibitors and anticancer agents, focusing on compounds like 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides. This research evaluated their antiproliferative activities and discussed the SAR of these compounds, providing a foundation for further anticancer drug development (Shao et al., 2014).

Antiviral Research

Hebishy et al. (2020) investigated benzamide-based 5-aminopyrazoles and their derivatives for antiviral activities. These compounds showed significant activities against bird flu influenza (H5N1), suggesting potential use in antiviral drug development (Hebishy et al., 2020).

Antibacterial Activity

Rai et al. (2009) synthesized novel oxadiazoles derivatives and evaluated their antibacterial activity. Their research contributed to the understanding of the structural-activity relationship of these compounds and their potential as antibacterial agents (Rai et al., 2009).

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-11-7-18-21-10-12-8-14(4-5-16(12)24(18)23-11)22-19(25)15-9-13(20)3-6-17(15)26-2/h3,6-7,9-10,14H,4-5,8H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBUEUFFXIYCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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